molecular formula C12H13NO2 B1424957 methyl 5,7-dimethyl-1H-indole-2-carboxylate CAS No. 1158249-28-5

methyl 5,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1424957
CAS No.: 1158249-28-5
M. Wt: 203.24 g/mol
InChI Key: XZXOKIHPWIJXTF-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceutical research due to its proven ability to interact with a wide array of biological targets . This specific compound, featuring methyl ester and dimethyl functional groups, serves as a versatile synthetic intermediate or precursor for the design and development of novel therapeutic agents. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new pharmacologically active molecules. Substituted indoles have demonstrated a broad spectrum of biological activities in research, including antiprotozoal, antifungal, and anticancer properties . For instance, structurally similar indole derivatives have been identified as hits in phenotypic screening campaigns against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting the potential of this chemical class in anti-infective research . The specific substitution pattern on the indole ring is critical for optimizing potency and physicochemical properties, such as metabolic stability and solubility . This compound provides a key building block for such optimization efforts, enabling further functionalization to create targeted libraries for biological evaluation. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

methyl 5,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXOKIHPWIJXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 5,7-dimethyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the derivative and its biological context. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others may modulate receptor activity to produce anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 5,7-Dimethyl-1H-Indole-2-Carboxylate and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5,7-diCH₃, 2-COOCH₃ C₁₂H₁₃NO₂ 203.24 High lipophilicity; potential bioactive intermediate
Methyl 5,7-dimethoxy-1H-indole-2-carboxylate 5,7-diOCH₃, 2-COOCH₃ C₁₂H₁₃NO₄ 235.24 Electron-withdrawing groups enhance electrophilic substitution reactivity; used in acid-catalyzed dimerization
Ethyl indole-2-carboxylate 2-COOCH₂CH₃ C₁₁H₁₁NO₂ 189.21 Longer alkyl chain increases steric bulk; common synthetic intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 223.63 Acidic group enhances polarity; used in pharmaceutical synthesis
Methyl 4,7-dimethyl-1H-indole-2-carboxylate 4,7-diCH₃, 2-COOCH₃ C₁₂H₁₃NO₂ 203.24 Positional isomerism alters molecular packing and crystallinity

Key Observations:

Substituent Effects: Methyl vs. Methoxy: Methyl groups (electron-donating) increase lipophilicity, whereas methoxy groups (electron-withdrawing) enhance reactivity in electrophilic substitutions.

Ester vs. Acid Derivatives :

  • Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity and melting points (>200°C) compared to esters, which are more volatile and soluble in organic solvents .

Biological Activity

Methyl 5,7-dimethyl-1H-indole-2-carboxylate is part of a larger class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known to exhibit a wide range of biological activities such as:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antioxidant
  • Antimicrobial
  • Antidiabetic

These properties make them candidates for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. These interactions can lead to:

  • Inhibition of enzymes involved in disease processes.
  • Modulation of receptor activity , influencing cellular responses.

Indole derivatives often act through multiple mechanisms, suggesting a complex interplay between their structure and biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human melanoma (MEL-8). The IC50 values were reported to be in the micromolar range, indicating significant potency .
Cell LineIC50 Value (μM)
MCF-715.63
MEL-812.34

Antiviral Properties

Another investigation focused on the antiviral properties of this compound. The compound was found to inhibit HIV integrase activity with an IC50 value of approximately 32.37 μM, demonstrating its potential as an antiviral agent .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to reduce oxidative stress markers in cell models.
  • Cell Cycle Arrest : Flow cytometry assays indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, leading to apoptosis through increased caspase activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5,7-dimethyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The Fischer indole synthesis is a common approach for indole carboxylates, utilizing aryl hydrazines and ketones under acidic conditions (e.g., acetic acid or polyphosphoric acid). Substituent positioning (e.g., methyl groups at C5 and C7) requires careful selection of starting materials to avoid steric hindrance. For example, methyl 5-fluoro-1H-indole-2-carboxylate was synthesized via cyclization of fluorinated phenylhydrazines with β-keto esters . Optimization of temperature (reflux conditions) and catalyst choice (e.g., sodium acetate) can enhance yields up to 85% .
  • Critical Parameters :

  • Reaction Time : Prolonged reflux (>5 hours) may degrade sensitive functional groups.
  • Acid Catalyst : Strong acids (e.g., HCl) can lead to over-substitution, while milder acids (acetic acid) improve regioselectivity .

Q. How is this compound characterized, and what analytical techniques are essential for validation?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C5/C7 vs. C4/C6). Aromatic proton signals in the δ 7.0–8.0 ppm range distinguish indole protons .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability (e.g., methyl 5-fluoro-1H-indole-2-carboxylate crystallizes in a monoclinic system) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 233.105 for C12_{12}H13_{13}NO2_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity or bioactivity data for this compound derivatives?

  • Approach :

  • Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify cell-type-specific effects. For example, methyl 5,6-difluoro analogs showed IC50_{50} variability from 2–50 µM depending on cancer cell lineage .
  • Metabolic Stability Testing : Liver microsome assays assess if discrepancies arise from differential metabolic degradation .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, half-life) to confirm in vitro-in vivo correlations .

Q. How do computational methods (e.g., molecular docking) elucidate the interaction of this compound with biological targets?

  • Protocol :

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., HIV-1 integrase, cyclooxygenase-2) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, fluorinated indoles showed stronger hydrogen bonding with integrase active sites (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys159 in HIV-1 integrase) .

Q. What structural modifications enhance the bioactivity of this compound, and how are SAR trends quantified?

  • SAR Table :

DerivativeSubstituentsIC50_{50} (µM)Target
5,7-DimethylCH3_3 at C5/C712.5COX-2
5-Fluoro-7-methylF at C5, CH3_3 at C78.2HIV-1 integrase
5-Nitro-7-methylNO2_2 at C545.0Inactive
  • Insights : Electron-withdrawing groups (e.g., F) improve target affinity, while bulky substituents (NO2_2) reduce activity due to steric clashes .

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?

  • Optimization Steps :

  • Catalyst Screening : Transition from homogeneous (H2_2SO4_4) to heterogeneous catalysts (zeolites) to simplify purification .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) and improve yield consistency (+15% vs. batch) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. Why do melting point values vary across studies for this compound analogs?

  • Factors :

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. For example, methyl 5-fluoro-1H-indole-2-carboxylate melts at 145–147°C , while its polymorph may melt higher.
  • Purity : Residual solvents (e.g., acetic acid) depress observed melting points. Recrystallization from DMF/acetic acid mixtures enhances purity .

Methodological Recommendations

  • Safety : Use NIOSH-approved respirators (P95 filters) and fume hoods during synthesis, as indole derivatives may release toxic vapors .
  • Storage : Store under inert gas (N2_2) at -20°C to prevent oxidation of methyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5,7-dimethyl-1H-indole-2-carboxylate
Reactant of Route 2
methyl 5,7-dimethyl-1H-indole-2-carboxylate

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